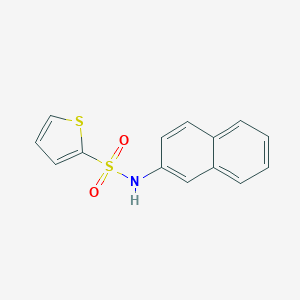
2-Thiophenesulfonamide, N-2-naphthalenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Thiophenesulfonamide, N-2-naphthalenyl- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. This compound belongs to the family of sulfonamides, which are known for their diverse biological activities.
Wirkmechanismus
The mechanism of action of 2-Thiophenesulfonamide, N-2-naphthalenyl- is not fully understood. However, it is believed that this compound exerts its biological activity by inhibiting the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells and the development of neurodegenerative diseases.
Biochemische Und Physiologische Effekte
Studies have shown that 2-Thiophenesulfonamide, N-2-naphthalenyl- has a significant impact on various biochemical and physiological processes in the body. For example, this compound has been shown to inhibit the activity of certain enzymes that are involved in the synthesis of DNA and RNA, which are essential for the growth and proliferation of cancer cells. Additionally, it has been reported to modulate the activity of certain neurotransmitters in the brain, which are involved in the development of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-Thiophenesulfonamide, N-2-naphthalenyl- in lab experiments is its high potency and selectivity towards certain enzymes and proteins. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to work with in certain experimental conditions.
Zukünftige Richtungen
There are several future directions for the research and development of 2-Thiophenesulfonamide, N-2-naphthalenyl-. One potential area of focus is the optimization of the synthesis method to improve the yield and purity of the compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases. Finally, the development of new derivatives of 2-Thiophenesulfonamide, N-2-naphthalenyl- with improved pharmacological properties is also an area of interest for future research.
Synthesemethoden
The synthesis of 2-Thiophenesulfonamide, N-2-naphthalenyl- can be achieved through various methods, including the reaction of 2-Aminothiophenol with N-(2-bromoethyl)naphthalen-2-amine in the presence of a base such as potassium carbonate. This reaction results in the formation of the desired compound in good yield and purity.
Wissenschaftliche Forschungsanwendungen
2-Thiophenesulfonamide, N-2-naphthalenyl- has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit significant antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and leukemia. Additionally, this compound has shown promising results in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Eigenschaften
CAS-Nummer |
53442-48-1 |
|---|---|
Produktname |
2-Thiophenesulfonamide, N-2-naphthalenyl- |
Molekularformel |
C14H11NO2S2 |
Molekulargewicht |
289.4 g/mol |
IUPAC-Name |
N-naphthalen-2-ylthiophene-2-sulfonamide |
InChI |
InChI=1S/C14H11NO2S2/c16-19(17,14-6-3-9-18-14)15-13-8-7-11-4-1-2-5-12(11)10-13/h1-10,15H |
InChI-Schlüssel |
BRVPGRSZFMGAPH-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C(C=CC2=C1)NS(=O)(=O)C3=CC=CS3 |
Kanonische SMILES |
C1=CC=C2C=C(C=CC2=C1)NS(=O)(=O)C3=CC=CS3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



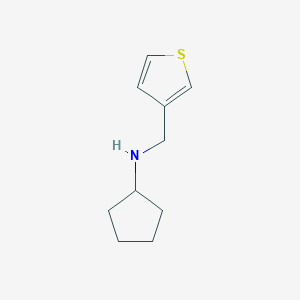
![2-Methyl-2-[(3-thienylmethyl)amino]-1-propanol](/img/structure/B183645.png)
![N-[(4-propan-2-ylphenyl)methyl]prop-2-en-1-amine](/img/structure/B183646.png)
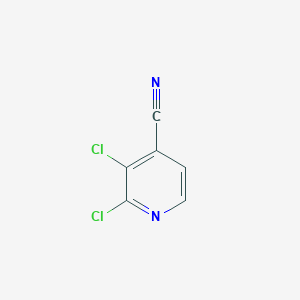
![2-[(2-Pyridinylmethyl)amino]benzoic acid](/img/structure/B183650.png)
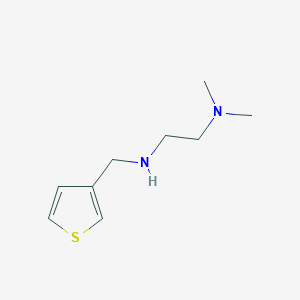
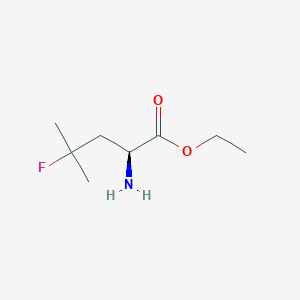
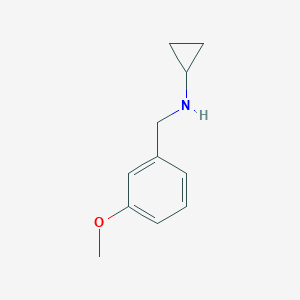
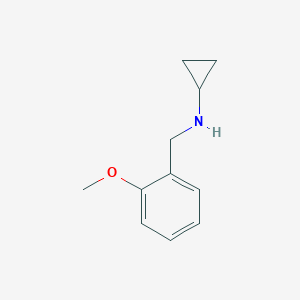
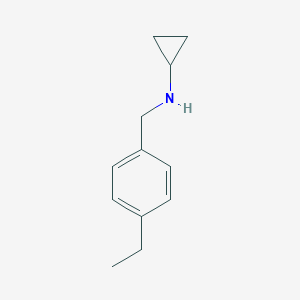
![N-[2-(dimethylamino)ethyl]-N-(4-methylbenzyl)amine](/img/structure/B183661.png)
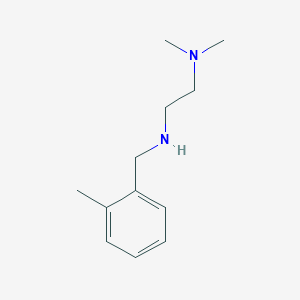
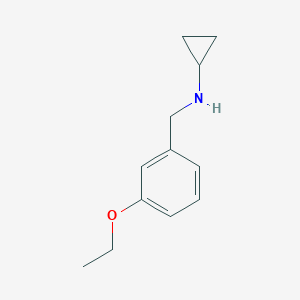
![2-methoxy-N-[(5-methylthiophen-2-yl)methyl]ethanamine](/img/structure/B183667.png)